Benzyl ((1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[(1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-7,13-14,17H,8-11H2,(H,16,18)/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHBEOTYCFUFAS-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CO)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1CO)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl ((1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl)carbamate, also known by its CAS number 124678-01-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C15H19NO3
- Molecular Weight: 261.32 g/mol
- IUPAC Name: Benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired carbamate derivative. The process may include steps such as protection of functional groups, followed by coupling reactions.
Interaction with Biomolecules
The interaction of benzyl derivatives with biomolecules such as DNA and proteins has been a focal point in understanding their mechanisms of action. For example, spectroscopic methods have demonstrated strong binding affinities between similar compounds and bovine serum albumin (BSA), indicating potential for therapeutic applications . Molecular docking studies can further elucidate these interactions.
Case Studies
Case Study 1: Anticancer Activity
In a comparative study involving indole derivatives with benzyl substitutions, it was found that certain derivatives exhibited potent efficacy against ovarian cancer xenografts in nude mice. These findings suggest that benzyl-containing compounds may enhance the anticancer activity of their parent structures .
Case Study 2: Antimicrobial Properties
Another study focusing on benzyl-substituted compounds highlighted their antimicrobial activity against various pathogens. Compounds were tested at varying concentrations, showing effective inhibition against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. This underscores the potential for this compound in developing antimicrobial agents.
The biological activity of this compound may involve:
- Inhibition of Topoisomerases: Similar compounds have been shown to inhibit topoisomerase II, which is crucial for DNA replication and transcription.
- Intercalation with DNA: Compounds with planar structures can intercalate between DNA bases, disrupting replication and transcription processes.
Scientific Research Applications
Medicinal Chemistry
Benzyl ((1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl)carbamate has shown promise in the realm of medicinal chemistry. Its structure suggests potential activity against various diseases due to the presence of hydroxymethyl and carbamate functional groups.
Anti-Hyperuricemic Activity
Research indicates that compounds similar to benzyl carbamate derivatives exhibit anti-hyperuricemic effects, which can be beneficial in treating conditions like gout and hyperuricemia. The compound's structural features may enhance its interaction with biological targets involved in uric acid metabolism .
Anti-Obesity Effects
Studies have suggested that benzyl carbamate derivatives can act as anti-obesity agents. The mechanism is believed to involve modulation of lipid metabolism pathways, potentially aiding in weight management strategies .
Organic Synthesis
The compound serves as an important building block in organic synthesis. Its unique cyclohexene structure allows for various modifications and derivatizations, making it valuable for creating more complex molecules.
Synthesis of Related Compounds
This compound can be synthesized through several methods, including the reaction of hydroxymethyl cyclohexene derivatives with benzyl isocyanate. This synthesis pathway not only yields the desired compound but also opens avenues for further chemical transformations .
Use in Pharmaceutical Development
The compound's ability to serve as a precursor for other biologically active molecules makes it significant in pharmaceutical development. Researchers can modify its structure to enhance efficacy or reduce toxicity profiles of new drug candidates.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights structural differences between the target compound and its analogs:
Key Observations :
Physicochemical Properties
- Elemental Analysis: Compound 5e (C19H19N3O2) has 71.01% C, 5.96% H, and 13.08% N, reflecting its aromatic imidazole and phenyl content . In contrast, the cyclopenta-dioxolane derivative (C18H25NO6) has higher oxygen content due to its ether and dioxolane groups, enhancing hydrophilicity .
- Storage Conditions : The cyclopenta-dioxolane analog requires freezer storage (-20°C) under inert atmosphere, suggesting sensitivity to oxidation or hydrolysis compared to the target compound’s presumed stability .
Q & A
Q. What are the common synthetic routes for Benzyl ((1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl)carbamate, and what key reaction steps are involved?
The synthesis typically involves multi-step pathways:
- Step A : Starting from cis- or trans-methyl-6-aminocyclohex-3-ene-1-carboxylate, benzoylation or carbamate formation is performed using reagents like benzoyl chloride or benzyl chloroformate .
- Step B : Reduction of ester and carboxamide groups using lithium aluminum hydride (LAH) to yield alcohol intermediates .
- Step C : Introduction of thiourea or carbamate functionalities via reactions with phenyl isothiocyanate or benzyl chloroformate .
- Step D : Cyclization or oxidation steps to form the final product, often requiring chromatographic purification (e.g., flash column chromatography) .
Q. Which spectroscopic and analytical methods are used to confirm the structure and stereochemistry of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and mass .
- X-ray Crystallography : Resolves absolute stereochemistry (e.g., (1S,6R) configuration) .
- Polarimetry or Chiral HPLC : Determines enantiomeric excess (e.g., >95% ee achieved via enzymatic methods) .
Advanced Research Questions
Q. How can stereoselective synthesis of the (1S,6R) configuration be achieved, and what enzymatic strategies are reported?
- Enzymatic Hydrolysis : Porcine pancreatic lipase (PPL) catalyzes enantioselective hydrolysis of meso-diacetate precursors in phosphate buffer (pH 7, 23°C), yielding the (1R,6S)-configured monoacetate with >95% ee. This intermediate can be converted to the target carbamate via functional group transformations .
- Chiral Auxiliaries : Use of tert-butyl or benzyl carbamate groups to control stereochemistry during cyclization or reduction steps .
Q. What challenges arise in optimizing reaction yields during synthesis, and how are they addressed?
- Side Reactions : Competing ester hydrolysis or epimerization during LAH reduction. Mitigated by low-temperature conditions (-20°C) and controlled stoichiometry .
- Purification Issues : Co-elution of diastereomers in chromatography. Addressed using gradient elution or preparative HPLC .
- Catalyst Deactivation : Enzymatic methods (e.g., PPL) require pH stability and substrate specificity screening to maintain activity .
Q. How do computational methods (e.g., DFT, molecular docking) support the design of derivatives with enhanced bioactivity?
- DFT Calculations : Predict regioselectivity in carbamate formation and transition-state energies for stereochemical control .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes or receptors) to guide structural modifications for antibacterial or antiparasitic activity .
Data Contradiction Analysis
Q. Discrepancies in reported yields for LAH-mediated reductions: How should researchers reconcile these variations?
- Example : reports 70–80% yields for LAH reduction of ester/carboxamide groups, while other studies note lower yields due to over-reduction or side reactions.
- Resolution : Optimize reaction time, temperature, and solvent (e.g., THF vs. Et2O) to minimize side products. Use quenching agents (e.g., Rochelle salt) to improve workup efficiency .
Q. Conflicting enantiomeric excess (ee) values in enzymatic vs. chemical synthesis: What factors contribute to this?
- Enzyme Source : PPL vs. other lipases (e.g., CAL-B) may exhibit varying stereoselectivity .
- Substrate Purity : Impurities in meso-diacetate precursors can reduce ee. Pre-purification via recrystallization improves outcomes .
Methodological Tables
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Carbamate Formation | Benzyl chloroformate, DCM, 0°C | 85% | |
| LAH Reduction | LAH, THF, -20°C, 2h | 75% | |
| Enzymatic Hydrolysis | PPL, pH 7, 23°C | 84% (>95% ee) |
Q. Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 5.12 (s, CH2O), δ 7.35 (m, Ar-H) | |
| 13C NMR | δ 156.8 (C=O), δ 72.5 (CH2OH) | |
| HRMS | [M+H]+: Calc. 278.1521, Found 278.1518 |
Key Considerations for Experimental Design
- Stereochemical Integrity : Monitor via periodic chiral HPLC during multi-step syntheses .
- Scale-Up Challenges : Enzymatic methods require substrate solubility optimization (e.g., co-solvents like DMSO) for gram-scale production .
- Safety Protocols : Use fume hoods for LAH handling and ensure proper quenching to prevent exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
